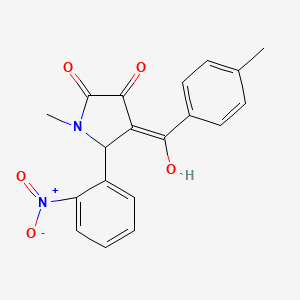![molecular formula C15H14N6 B3888224 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3888224.png)
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out in the presence of a catalyst such as alumina, and the yields can range from 86% to 96% .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, a one-pot, multi-component protocol can be employed to streamline the synthesis process . This method not only reduces the number of steps but also minimizes the use of hazardous reagents, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions vary widely but often include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the construction of diverse heterocyclic scaffolds .
Biology
In biological research, derivatives of this compound have shown promise as enzyme inhibitors, particularly against monoamine oxidase . This makes it a potential candidate for developing treatments for neurological disorders.
Medicine
Medicinally, the compound is being explored for its potential anti-cancer and anti-inflammatory properties . Its ability to interact with various biological targets makes it a valuable molecule for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes . Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters . This action can lead to increased levels of neurotransmitters in the brain, offering potential therapeutic benefits for conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-1H-pyrazole: This compound is structurally similar but contains different substituents, leading to varied biological activities.
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 5-amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)phenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino and cyano groups, in particular, make it highly reactive and versatile for various applications.
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-21(2)12-5-3-10(4-6-12)7-11(8-16)14-13(9-17)15(18)20-19-14/h3-7H,1-2H3,(H3,18,19,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENNJVZPQDMUNL-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C(=NN2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzoyl-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3888161.png)
![4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B3888163.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3888170.png)



![3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3888213.png)
![3-tert-butyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3888214.png)
![3-(1-adamantyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3888218.png)
![ethyl 4-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3888219.png)
![4-methyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3888229.png)
![(E)-1-(4-bromophenyl)-3-[5-(dimethylamino)furan-2-yl]prop-2-en-1-one](/img/structure/B3888235.png)
![(1-{1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B3888246.png)
